1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 899947-47-8
VCID: VC7800652
InChI: InChI=1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-8-7-11(18)9-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F
Molecular Formula: C17H15F2N3O
Molecular Weight: 315.324

1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea

CAS No.: 899947-47-8

Cat. No.: VC7800652

Molecular Formula: C17H15F2N3O

Molecular Weight: 315.324

* For research use only. Not for human or veterinary use.

1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea - 899947-47-8

Specification

CAS No. 899947-47-8
Molecular Formula C17H15F2N3O
Molecular Weight 315.324
IUPAC Name 1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea
Standard InChI InChI=1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-8-7-11(18)9-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23)
Standard InChI Key KLHCPDCMSJXIAR-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2,4-Difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS No. 899947-47-8) possesses the molecular formula C₁₇H₁₅F₂N₃O and a molecular weight of 315.324 g/mol. The IUPAC name, 1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea, reflects its bis-aromatic structure:

  • A 2,4-difluorophenyl group providing electron-withdrawing effects via fluorine substituents.

  • A 1-ethylindole moiety contributing π-π stacking capabilities and hydrophobic interactions.

The Standard InChIKey (KLHCPDCMSJXIAR-UHFFFAOYSA-N) and SMILES notation (CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F) encode its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number899947-47-8
Molecular FormulaC₁₇H₁₅F₂N₃O
Molecular Weight315.324 g/mol
IUPAC Name1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F

Crystallographic Insights

Although no crystal structure exists for this specific compound, analogous urea derivatives exhibit defined hydrogen-bonding networks. For example, 1,1-dimethyl-3-(2-phenylethyl)urea crystallizes in an orthorhombic system (Pbca) with N–H⋯O hydrogen bonds (N⋯O = 2.850 Å) forming C(4) chains . Such interactions likely stabilize the title compound’s solid-state structure, influencing solubility and melting behavior.

Synthesis and Manufacturing

General Urea Synthesis Strategies

While no explicit protocol for 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea is documented, urea derivatives are typically synthesized via:

  • Reaction of amines with isocyanates:
    R-NH2+R’-NCOR-NH-C(O)-NH-R’\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}

  • Carbamoyl chloride intermediates: As demonstrated for 1,1-dimethyl-3-(2-phenylethyl)urea, where (2-phenylethyl)amine reacts with dimethylcarbamoyl chloride in dichloromethane under reflux .

Challenges in Targeted Synthesis

Material Science Applications

Organic Electronics

The conjugated π-system of the indole and difluorophenyl groups suggests potential as an organic semiconductor. Urea’s hydrogen-bonding capacity could enable self-assembled monolayers for flexible electronics.

Surface Coatings

Aromatic ureas often exhibit thermal stability (>200°C), making them candidates for heat-resistant coatings. Fluorine substituents further enhance hydrophobicity and chemical inertness.

Challenges and Future Directions

Research Gaps

  • Synthetic optimization: Scalable routes for high-purity batches.

  • Toxicity profiling: Acute/chronic effects in model organisms.

  • Structure-activity relationships: Systematic modification of fluorine and ethyl groups.

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